molecular formula C6H9N3O B12829981 1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone

1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone

Cat. No.: B12829981
M. Wt: 139.16 g/mol
InChI Key: LBEYONTZTWFNOE-UHFFFAOYSA-N
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Description

1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(methylamino)acetophenone with formamide under acidic conditions to form the imidazole ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as imidazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Amino)-1H-imidazol-4-yl)ethanone
  • 1-(2-(Ethylamino)-1H-imidazol-4-yl)ethanone
  • 1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone

Uniqueness

1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone is unique due to its specific substitution pattern on the imidazole ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1-[2-(methylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C6H9N3O/c1-4(10)5-3-8-6(7-2)9-5/h3H,1-2H3,(H2,7,8,9)

InChI Key

LBEYONTZTWFNOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N1)NC

Origin of Product

United States

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